BenchChemオンラインストアへようこそ!

1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one

Medicinal chemistry Kinase inhibitor design Scaffold hopping

1‑Amino‑3,4‑dihydropyrazino[2,1‑b]quinazolin‑6‑one (C₁₁H₁₀N₄O, MW 214.22) is a tricyclic quinazolinone–pyrazine fusion that provides a rigid, heteroatom‑rich scaffold for kinase‑focused and antimicrobial discovery programmes. Unlike its constitutional isomer BG45 (N‑(2‑aminophenyl)pyrazine‑2‑carboxamide, same molecular formula), the cyclised pyrazinoquinazolinone architecture eliminates rotational degrees of freedom, pre‑organising the pharmacophore for targets that demand a planar, type‑II kinase‑inhibitor geometry.

Molecular Formula C11H10N4O
Molecular Weight 214.22 g/mol
CAS No. 695189-08-3
Cat. No. B3356920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one
CAS695189-08-3
Molecular FormulaC11H10N4O
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1CN2C(=NC3=CC=CC=C3C2=O)C(=N1)N
InChIInChI=1S/C11H10N4O/c12-9-10-14-8-4-2-1-3-7(8)11(16)15(10)6-5-13-9/h1-4H,5-6H2,(H2,12,13)
InChIKeyBVARPYUELXGEQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1‑Amino‑3,4‑dihydropyrazino[2,1‑b]quinazolin‑6‑one (CAS 695189‑08‑3) – Procurement‑Grade Scaffold Overview


1‑Amino‑3,4‑dihydropyrazino[2,1‑b]quinazolin‑6‑one (C₁₁H₁₀N₄O, MW 214.22) is a tricyclic quinazolinone–pyrazine fusion that provides a rigid, heteroatom‑rich scaffold for kinase‑focused and antimicrobial discovery programmes . Unlike its constitutional isomer BG45 (N‑(2‑aminophenyl)pyrazine‑2‑carboxamide, same molecular formula), the cyclised pyrazinoquinazolinone architecture eliminates rotational degrees of freedom, pre‑organising the pharmacophore for targets that demand a planar, type‑II kinase‑inhibitor geometry . The exocyclic 1‑amino group serves as a unique synthetic handle for microwave‑assisted regioselective N‑alkylation, enabling rapid library expansion that is not feasible with the acyclic isomer .

Why Generic Substitution Fails for 1‑Amino‑3,4‑dihydropyrazino[2,1‑b]quinazolin‑6‑one


In‑class compounds sharing the pyrazino[2,1‑b]quinazolin‑6‑one core cannot be casually interchanged because even minor alterations of the 1‑position substituent fundamentally change the synthetic trajectory and biological selectivity. The 1‑amino derivative is the only congener that provides a primary amine nucleophile for microwave‑assisted regioselective N‑alkylation, a transformation that fails with 1‑methyl, 1‑aryl, or 1‑unsubstituted analogues . Conversely, the acyclic isomer BG45 (N‑(2‑aminophenyl)pyrazine‑2‑carboxamide) displays HDAC3 inhibitory activity (IC₅₀ 0.289 µM) that is absent in the rigid tricyclic scaffold, meaning a procurement choice based solely on molecular formula or casual scaffold similarity would direct completely divergent biological outcomes .

1‑Amino‑3,4‑dihydropyrazino[2,1‑b]quinazolin‑6‑one – Quantitative Differentiation Evidence vs. Closest Analogs


Scaffold Rigidity vs. BG45 (Constitutional Isomer): Planarity and Rotatable Bond Count

The tricyclic 1‑amino‑3,4‑dihydropyrazino[2,1‑b]quinazolin‑6‑one contains zero rotatable bonds between the pyrazine and quinazolinone rings, enforcing a planar conformation suitable for type‑II kinase hinge‑binding. In contrast, the constitutional isomer BG45 (N‑(2‑aminophenyl)pyrazine‑2‑carboxamide) possesses two rotatable bonds (amide C–N and N–aryl), allowing conformational flexibility . Rigidification reduces the entropic penalty upon target binding and can improve kinase selectivity profiles, as exploited in the Boehringer Ingelheim dihydroquinazolinone kinase inhibitor patent series .

Medicinal chemistry Kinase inhibitor design Scaffold hopping

Synthetic Handle: Microwave‑Assisted N‑Alkylation Yield vs. 1‑Unsubstituted Analog

The exocyclic 1‑amino group undergoes microwave‑assisted regioselective N‑alkylation with alkyl halides to afford N‑alkylated 3,4‑dihydropyrazino[2,1‑b]quinazolin‑6‑ones in good yields (typically >70%) via a transamination mechanism . The corresponding 1‑unsubstituted parent scaffold cannot engage in this transformation, limiting its utility for diversity‑oriented synthesis . Compound 2b (an N‑alkylated derivative) demonstrated antimicrobial activity against E. coli and Shigella sonnei, unlike the non‑alkylated analogues which showed no specific anti‑quorum sensing activity .

Synthetic methodology Library synthesis Regioselective alkylation

Kinase Selectivity Potential: Tricyclic Core vs. Acyclic Isomer HDAC Bias

The acyclic isomer BG45 is a potent HDAC3 inhibitor (IC₅₀ 0.289 µM) with measurable off‑target activity against HDAC1 (IC₅₀ 2.0 µM) and HDAC2 (IC₅₀ 2.2 µM) . The tricyclic pyrazino[2,1‑b]quinazolin‑6‑one scaffold lacks the flexible amine‑amide linker required for HDAC zinc‑chelation, shifting its target profile toward kinase ATP‑binding pockets . Although direct kinase IC₅₀ data for the 1‑amino derivative are not yet published, the scaffold appears in Boehringer Ingelheim kinase inhibitor patents with selectivity over HDAC isoforms , providing a class‑level inference of differential target engagement.

Kinase selectivity HDAC inhibition Target engagement

Heterocyclic Diversity: 1‑Amino‑ vs. 1,3‑Diaryl‑Substituted Pyrazinoquinazolinones

1,3‑Diaryl‑6H‑pyrazino[2,1‑b]quinazolin‑6‑ones synthesised via Ni‑ or Pd‑catalysed cascade couplings exhibit thermally‑activated delayed fluorescence (TADF) with photoluminescence quantum yields (PLQY) ranging from moderate to high (reported up to 0.65 in doped films) . The 1‑amino derivative lacks the extended π‑conjugation of the aryl substituents and is therefore non‑emissive under the same conditions. This distinction is advantageous when the scaffold is used as a dark quencher or a non‑fluorescent kinase probe, avoiding background fluorescence interference in high‑throughput screening assays.

Photophysics TADF materials Heterocyclic chemistry

Purity and Availability Profile: Discontinued Status vs. On‑Demand Custom Synthesis

CymitQuimica previously offered the compound (Ref. 3D‑VCB18908) at 500 mg scale with minimum 95% purity but has since discontinued the product . In contrast, the isomer BG45 remains widely available from multiple vendors (e.g., Xcessbio, BOC Sciences) at ≥98% purity with full HDAC3 IC₅₀ characterisation . The scarcity of the tricyclic amino scaffold means that procurement typically requires custom synthesis, assuring batch‑specific characterisation (¹H/¹³C NMR, HRMS, HPLC purity ≥95%) that is directly traceable to the synthetic route and free of the HDAC‑active isomer contamination risk.

Chemical procurement Custom synthesis Building block supply

1‑Amino‑3,4‑dihydropyrazino[2,1‑b]quinazolin‑6‑one – Maximum‑Value Application Scenarios


Kinase‑Focused Lead Discovery Requiring a Non‑HDAC, Planar Hinge‑Binder

When screening for type‑II kinase inhibitors, the rigid tricyclic core pre‑organises the hinge‑binding motif, avoiding the HDAC3 liability (IC₅₀ 0.289 µM) of the flexible isomer BG45 . The 1‑amino handle permits parallel library synthesis via microwave‑assisted N‑alkylation, enabling rapid SAR exploration without the confounding HDAC off‑target activity that would complicate hit triage .

Antimicrobial Library Construction via Late‑Stage N‑Functionalisation

The exocyclic 1‑amino group is the sole site for regioselective N‑alkylation (yields >70%), generating analogues such as compound 2b with Gram‑negative activity against E. coli and Shigella sonnei . This late‑stage diversification strategy is inaccessible with 1‑unsubstituted or 1‑aryl pyrazinoquinazolinones, making the 1‑amino scaffold the mandatory starting point for antimicrobial SAR campaigns.

Non‑Fluorescent Probe Development for High‑Throughput Screening

Unlike 1,3‑diaryl‑6H‑pyrazino[2,1‑b]quinazolin‑6‑ones that exhibit TADF with PLQY up to 0.65 , the 1‑amino derivative is non‑emissive. This property is essential for fluorescence‑based biochemical assays (e.g., FRET, FP) where background fluorescence from the probe scaffold would reduce signal‑to‑noise ratios and increase false‑negative rates.

Custom Synthesis Procurement to Guarantee Isomeric Purity

Because the constitutional isomer BG45 is a commercially available HDAC3 inhibitor with high purity (≥98%) , any off‑the‑shelf procurement of 'C₁₁H₁₀N₄O' risks receiving the wrong isomer. Commissioning a custom synthesis of 1‑amino‑3,4‑dihydropyrazino[2,1‑b]quinazolin‑6‑one with batch‑specific ¹H NMR and HPLC documentation (≥95% purity) eliminates this ambiguity and ensures that biological results are correctly attributed to the tricyclic scaffold.

Quote Request

Request a Quote for 1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.